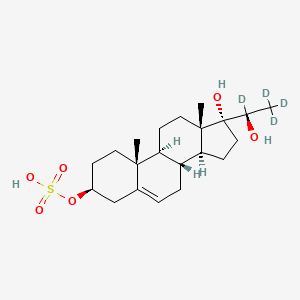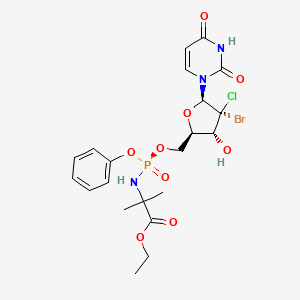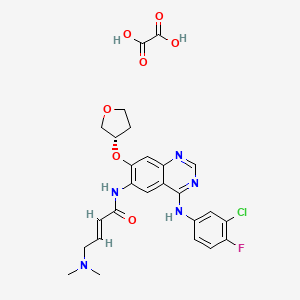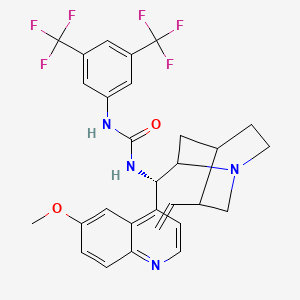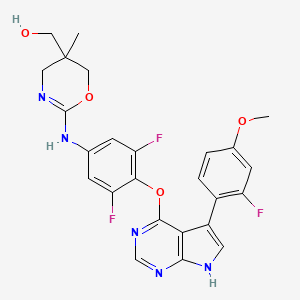
Hpk1-IN-28
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hematopoietic Progenitor Kinase 1 Inhibitor 28 (Hpk1-IN-28) is a small molecule inhibitor that targets Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family. HPK1 plays a crucial role in regulating immune cell functions, particularly T cell activation and proliferation. By inhibiting HPK1, this compound has shown potential in enhancing immune responses, making it a promising candidate for cancer immunotherapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-28 involves multiple steps, including the formation of key intermediates and final coupling reactionsThe final step involves coupling the intermediate with a suitable linker to form the desired this compound compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Hpk1-IN-28 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Hpk1-IN-28 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HPK1 in various biochemical pathways.
Biology: Investigated for its effects on immune cell functions, particularly T cell activation and proliferation.
Medicine: Explored as a potential therapeutic agent for cancer immunotherapy, due to its ability to enhance anti-tumor immune responses.
Industry: Utilized in the development of novel immunotherapeutic agents and as a reference compound in drug discovery .
Mecanismo De Acción
Hpk1-IN-28 exerts its effects by inhibiting the kinase activity of HPK1. HPK1 is involved in the phosphorylation of the adaptor protein SLP-76, which plays a critical role in T cell receptor (TCR) signaling. By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, thereby enhancing TCR signaling and promoting T cell activation and proliferation. This mechanism is particularly relevant in the context of cancer immunotherapy, where enhanced T cell responses can lead to improved anti-tumor immunity .
Comparación Con Compuestos Similares
Hpk1-IN-28 is unique among HPK1 inhibitors due to its high potency and selectivity. Similar compounds include:
Compound M074-2865: Identified through virtual screening, with an IC50 value of 2.93 μM.
ISM9182A: A novel HPK1 inhibitor with nanomolar potency and high selectivity.
RGT-197: Demonstrates significant anti-tumor efficacy in preclinical models.
Compared to these compounds, this compound offers a unique combination of potency, selectivity, and favorable pharmacokinetic properties, making it a promising candidate for further development in cancer immunotherapy .
Propiedades
Fórmula molecular |
C25H22F3N5O4 |
|---|---|
Peso molecular |
513.5 g/mol |
Nombre IUPAC |
[2-[3,5-difluoro-4-[[5-(2-fluoro-4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]anilino]-5-methyl-4,6-dihydro-1,3-oxazin-5-yl]methanol |
InChI |
InChI=1S/C25H22F3N5O4/c1-25(10-34)9-30-24(36-11-25)33-13-5-18(27)21(19(28)6-13)37-23-20-16(8-29-22(20)31-12-32-23)15-4-3-14(35-2)7-17(15)26/h3-8,12,34H,9-11H2,1-2H3,(H,30,33)(H,29,31,32) |
Clave InChI |
OLAZOTSEYGDCSN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN=C(OC1)NC2=CC(=C(C(=C2)F)OC3=NC=NC4=C3C(=CN4)C5=C(C=C(C=C5)OC)F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



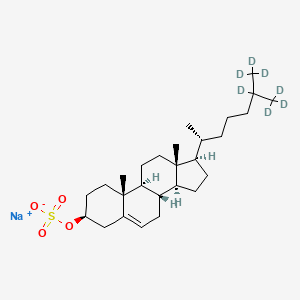
![(3S)-N-[(2S)-1-[[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methyl-1-(4-morpholin-4-ylbut-2-ynoyl)pyrrolidine-3-carboxamide](/img/structure/B12418098.png)
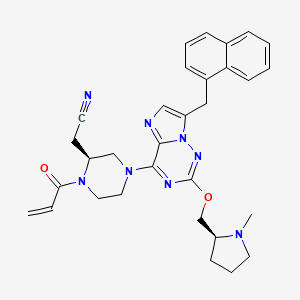
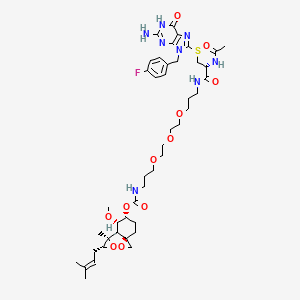

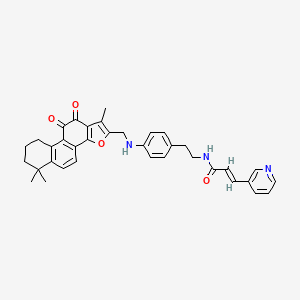
![4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide](/img/structure/B12418138.png)
